An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1): Chemical Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide to 2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1): Chemical Properties, Reactivity, and Synthetic Applications
An important clarification regarding the nomenclature: The provided CAS number, 189278-27-1, corresponds to the chemical compound 2-Bromo-6-(trifluoromethyl)pyridine . The initially mentioned name, "1-(3-(1-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)propyl)-1H-imidazole," refers to a different, more complex molecule for which a specific CAS number has not been identified in the initial search. This guide will focus on the chemical information and reactivity of 2-Bromo-6-(trifluoromethyl)pyridine .
Core Chemical Information
2-Bromo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The presence of both a bromine atom and a trifluoromethyl group on the pyridine ring imparts unique reactivity and properties to the molecule.[3]
Chemical Structure and Properties
The structural and physical properties of 2-Bromo-6-(trifluoromethyl)pyridine are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 189278-27-1 | [4] |
| Molecular Formula | C₆H₃BrF₃N | [4] |
| Molecular Weight | 225.99 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 48-52 °C | [4] |
| Boiling Point | 78-79 °C at 14 mmHg | |
| SMILES | FC(F)(F)c1cccc(Br)n1 | [4] |
| InChI | 1S/C6H3BrF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | [4] |
Reactivity and Synthetic Applications
The reactivity of 2-Bromo-6-(trifluoromethyl)pyridine is dominated by the presence of the bromo and trifluoromethyl substituents on the pyridine ring. The bromine atom is a good leaving group, making the molecule an excellent substrate for various cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring and can enhance the biological activity of the resulting products.[2][3]
This compound is a key intermediate in the synthesis of a range of molecules, including kinase inhibitors and fungicides.[1]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. 2-Bromo-6-(trifluoromethyl)pyridine readily participates in this reaction to form C-C bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 2-position of the pyridine ring.[5][6]
A general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-6-(trifluoromethyl)pyridine
The following is a general procedure adapted from literature for the Suzuki-Miyaura coupling of 2-bromopyridines.[5][7]
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-6-(trifluoromethyl)pyridine, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If an aqueous base was used, separate the organic layer. If a solid base was used, filter the mixture.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Reactions:
| Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 | Adapted from[8] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 6 | 92 | Adapted from[5] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 78 | Adapted from[5] |
Note: The yields are representative and can vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This reaction is instrumental in synthesizing arylamines from aryl halides. 2-Bromo-6-(trifluoromethyl)pyridine serves as an excellent substrate for this transformation, enabling the introduction of a wide range of primary and secondary amines.[9][10]
The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-6-(trifluoromethyl)pyridine
The following is a general procedure adapted from the literature for the Buchwald-Hartwig amination of 2-bromopyridines.[9][11]
Materials:
-
2-Bromo-6-(trifluoromethyl)pyridine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, DavePhos, 1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk tube or a sealable reaction vial.
-
Add 2-Bromo-6-(trifluoromethyl)pyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination Reactions:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 | Adapted from[9] |
| Aniline | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ (2) | Dioxane | 110 | 20 | 88 | Adapted from[10] |
| n-Butylamine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 12 | 91 | Adapted from[12] |
Note: The yields are representative and can vary based on the specific amine and reaction conditions.
Relevance in Drug Discovery and Development
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] Consequently, 2-Bromo-6-(trifluoromethyl)pyridine is a valuable starting material for the synthesis of various biologically active compounds.
Derivatives of trifluoromethylpyridine have been investigated for a range of therapeutic applications, including as:
-
Kinase inhibitors: Many kinase inhibitors feature a pyridine core, and the introduction of a trifluoromethyl group can improve their potency and pharmacokinetic properties.[2]
-
Antifungal agents: The unique electronic properties of the trifluoromethyl group can contribute to the antifungal activity of synthesized compounds.
-
Agrochemicals: Trifluoromethylpyridines are used in the development of new herbicides and pesticides.[3]
Conclusion
2-Bromo-6-(trifluoromethyl)pyridine (CAS 189278-27-1) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of novel compounds for the pharmaceutical and agrochemical industries. Its reactivity in key cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations allows for the efficient construction of complex molecular architectures. The trifluoromethylpyridine moiety it provides is a key pharmacophore that can impart desirable properties to bioactive molecules. This guide provides a foundational understanding of its chemical properties, reactivity, and synthetic utility for researchers and scientists in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1 [sigmaaldrich.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. scispace.com [scispace.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]





